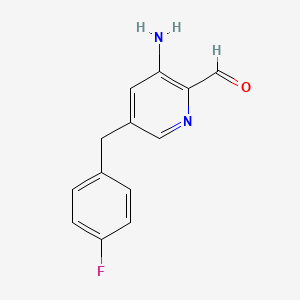
3-Amino-5-(4-fluorobenzyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(4-fluorobenzyl)picolinaldehyde is an organic compound that features a picolinaldehyde core substituted with an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-(4-fluorobenzyl)picolinaldehyde, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-5-(4-fluorobenzyl)picolinic acid.
Reduction: 3-Amino-5-(4-fluorobenzyl)picolinyl alcohol.
Substitution: Derivatives with different functional groups replacing the amino group.
科学的研究の応用
3-Amino-5-(4-fluorobenzyl)picolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
3-Amino-5-(4-chlorobenzyl)picolinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Amino-5-(4-methylbenzyl)picolinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
3-Amino-5-(4-nitrobenzyl)picolinaldehyde: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
3-Amino-5-(4-fluorobenzyl)picolinaldehyde is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets.
特性
分子式 |
C13H11FN2O |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-8H,5,15H2 |
InChIキー |
PCZAGAOYYVTNDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


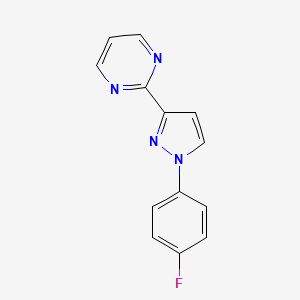
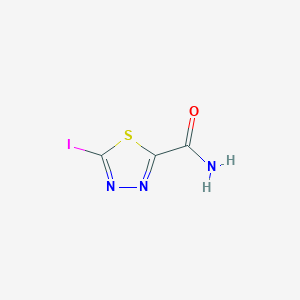
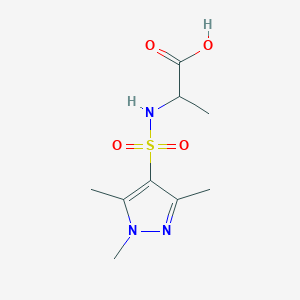
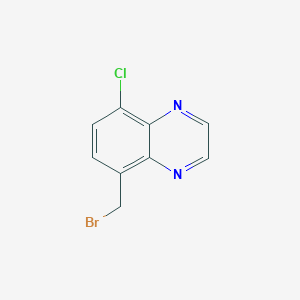

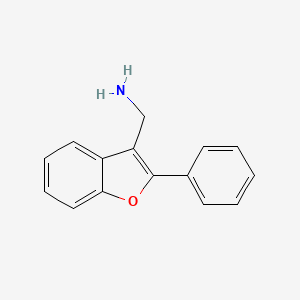
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
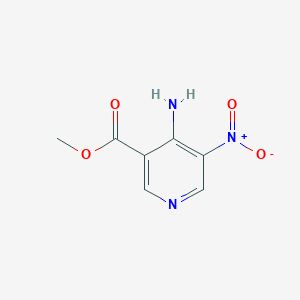
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
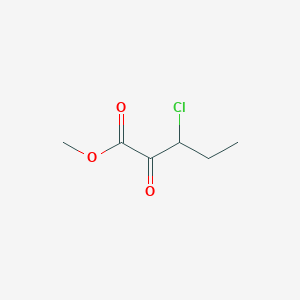
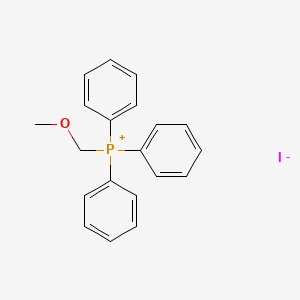
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
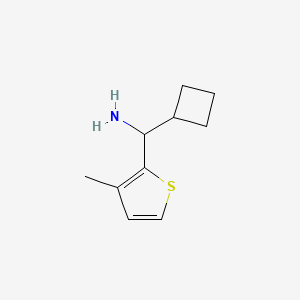
![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
